1'-Benzyl-5-oxo-1,3'-bipyrrolidine-3-carboxylic acid
Overview
Description
1’-Benzyl-5-oxo-1,3’-bipyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C16H20N2O3 and a molecular weight of 268.188 g/mol . This compound belongs to the class of carboxylic acids and is characterized by its unique bipyrrolidine structure, which includes a benzyl group and a keto functional group.
Preparation Methods
The synthesis of 1’-Benzyl-5-oxo-1,3’-bipyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Oxidation: The keto group is introduced through an oxidation reaction, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1’-Benzyl-5-oxo-1,3’-bipyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis to break down into smaller molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases for hydrolysis.
Scientific Research Applications
1’-Benzyl-5-oxo-1,3’-bipyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1’-Benzyl-5-oxo-1,3’-bipyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
1’-Benzyl-5-oxo-1,3’-bipyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid: This compound has a similar structure but lacks the bipyrrolidine ring, which may result in different chemical properties and biological activities.
BOC-L-Proline:
The uniqueness of 1’-Benzyl-5-oxo-1,3’-bipyrrolidine-3-carboxylic acid lies in its bipyrrolidine structure, which provides distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(1-benzylpyrrolidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15-8-13(16(20)21)10-18(15)14-6-7-17(11-14)9-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYJQUSIUIKEKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CC(CC2=O)C(=O)O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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